Product packaging for Ethyl 3-bromo-6-chloropicolinate(Cat. No.:CAS No. 1065074-97-6)

Ethyl 3-bromo-6-chloropicolinate

Cat. No.: B1439760
CAS No.: 1065074-97-6
M. Wt: 264.5 g/mol
InChI Key: UWVRCYTYBWYKNZ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Chemical and Biological Contexts

Pyridine and its derivatives are fundamental heterocyclic compounds with a six-membered aromatic ring containing one nitrogen atom. openaccessjournals.com This structural motif is a cornerstone in numerous areas of chemistry and biology.

The pyridine nucleus is a privileged scaffold in drug discovery and agrochemical development. nih.govenpress-publisher.comnih.govrsc.org Its presence is found in a multitude of FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.govresearchgate.netlifechemicals.com Pyridine derivatives are integral to the creation of various pharmaceuticals, including those with antimicrobial, antiviral, and anticancer properties. openaccessjournals.comresearchgate.netnih.govnih.govresearchgate.net The nitrogen atom in the pyridine ring can improve the solubility and bioavailability of less soluble compounds, a desirable trait in drug design. enpress-publisher.com In the agrochemical sector, pyridine-based compounds are crucial for developing fungicides, herbicides, and insecticides, contributing to enhanced crop yields and pest resistance. nih.govglobenewswire.comglobenewswire.comfortunebusinessinsights.com

The pyridine ring is a recurring feature in many naturally occurring compounds, including essential vitamins and alkaloids. lifechemicals.comnih.govwisdomlib.orgresearchgate.net For instance, niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6) are vital pyridine derivatives. rsc.orglifechemicals.com The unique properties of the pyridine ring contribute to the diverse biological activities of these molecules, which can range from anti-inflammatory and analgesic to anticonvulsant and antiparkinsonian effects. researchgate.netwisdomlib.orgnih.govresearchgate.net

Overview of Halogenated Organic Compounds in Organic Synthesis and Environmental Science

Halogenated organic compounds are organic molecules that contain at least one halogen atom—fluorine, chlorine, bromine, or iodine. naturvardsverket.seunacademy.combritannica.com These compounds are widespread and have significant applications in various chemical processes and environmental contexts.

In organic synthesis, halogenated compounds are highly valued as precursors and intermediates. thieme-connect.comsydney.edu.au The carbon-halogen bond can be readily transformed into other functional groups, making them versatile building blocks for more complex molecules. thieme-connect.com This reactivity is fundamental to numerous synthetic strategies, including the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.comacs.org The process of halogenation, the introduction of a halogen atom into a compound, is a key reaction in organic chemistry for creating these useful intermediates. youtube.com

The extensive use of halogenated organic compounds in industrial and agricultural applications has led to their widespread presence in the environment. nih.govepa.govresearchgate.net Many of these compounds are persistent and can accumulate in soil, water, and living organisms. naturvardsverket.senih.gov The environmental fate of these compounds, including their degradation pathways, is a significant area of research. oup.comnih.govnih.gov Some halogenated compounds are known to be toxic or carcinogenic, posing potential risks to ecosystems and human health. epa.govresearchgate.netnih.gov Understanding the microbial degradation of these compounds is crucial for developing bioremediation strategies to mitigate their environmental impact. oup.comnih.govnih.govasm.orgasm.org

Specific Research Focus on Ethyl 3-bromo-6-chloropicolinate

This compound (CAS Number: 1065074-97-6) is a specific example of a halogenated pyridine carboxylate that serves as a valuable intermediate in chemical synthesis. bldpharm.comnovasynorganics.comfishersci.comklamar-reagent.com Its structure combines the reactivity of a pyridine ring with the synthetic versatility offered by its bromo, chloro, and ethyl ester functionalities. This makes it a useful starting material for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Chemical and Physical Properties of this compound

The properties of this compound are detailed in the table below.

PropertyValue
CAS Number 1065074-97-6
Molecular Formula C8H7BrClNO2
Molecular Weight 264.51 g/mol
Appearance Solid
Synonyms Ethyl 3-bromo-6-chloropyridine-2-carboxylate

Rationale for Comprehensive Study of this Specific Compound

This compound is a specific member of the halogenated pyridine carboxylate family that serves as a crucial intermediate in the synthesis of various target molecules. Its trifunctional nature, possessing a pyridine ring, two different halogen substituents (bromo and chloro), and an ethyl ester group, provides multiple sites for chemical modification. This allows for selective and sequential reactions, offering a high degree of control in the construction of complex molecular architectures. The differential reactivity of the bromo and chloro substituents, for instance, can be exploited in cross-coupling reactions to introduce different moieties at specific positions. A comprehensive study of this compound is therefore warranted to fully understand its chemical behavior and unlock its potential as a versatile synthetic precursor.

Contribution to the Broader Field of Halopicolinate Chemistry

The investigation of this compound contributes significantly to the broader field of halopicolinate chemistry by providing insights into the reactivity and synthetic utility of polysubstituted pyridines. Research involving this compound helps to delineate the influence of multiple halogen substituents on the chemical properties of the pyridine nucleus. Furthermore, the development of synthetic routes utilizing this compound as a starting material expands the toolbox available to organic chemists for the construction of novel heterocyclic systems. Its application in the synthesis of commercially important products, such as next-generation insecticides, underscores the practical importance of understanding the chemistry of such halogenated picolinates.

Chemical Properties and Synthesis

This compound is a solid at room temperature and is characterized by the following chemical identifiers:

PropertyValue
CAS Number 1065074-97-6
Molecular Formula C8H7BrClNO2
Molecular Weight 264.50 g/mol

The synthesis of this compound can be logically approached through the esterification of its corresponding carboxylic acid, 3-bromo-6-chloropicolinic acid. A plausible and widely used method for this transformation is the Fischer-Speier esterification. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com The equilibrium of the reaction is driven towards the formation of the ester by using a large excess of the alcohol and/or by removing the water formed during the reaction. wikipedia.orgmasterorganicchemistry.com

The precursor, 3-bromo-6-chloropicolinic acid, can be synthesized from 3-bromo-6-chloropyridine. google.com This multi-step process involves an initial oxidation to form the corresponding pyridine N-oxide, followed by cyanation and subsequent hydrolysis of the nitrile to the carboxylic acid. google.com

Research Findings and Applications

The primary role of this compound in academic and industrial research is that of a key building block for the synthesis of more complex and biologically active molecules. Its structural features make it an ideal precursor for the construction of certain agrochemicals, particularly insecticides.

A significant application of this compound is in the synthesis of novel insecticidal compounds. The pyridine ring and its substituents are crucial for the biological activity of these target molecules. The bromo and chloro atoms on the pyridine ring can be sequentially displaced or modified through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse functionalities. The ethyl ester group can also be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This versatility allows for the creation of a library of compounds for structure-activity relationship (SAR) studies, aiding in the discovery and optimization of new pesticidal agents.

While specific research articles detailing the direct biological activity of this compound are not the primary focus of its study, its importance is highlighted in patents and synthetic chemistry literature that describe the preparation of active ingredients for crop protection. google.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrClNO2 B1439760 Ethyl 3-bromo-6-chloropicolinate CAS No. 1065074-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-6-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVRCYTYBWYKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674639
Record name Ethyl 3-bromo-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-97-6
Record name Ethyl 3-bromo-6-chloro-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-bromo-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 Bromo 6 Chloropicolinate

Modern Approaches to Pyridine (B92270) Ring Systems and Their Derivatives

The construction of the pyridine nucleus is a cornerstone of organic synthesis, with numerous methods developed to access its diverse derivatives. These approaches range from classical condensation reactions to modern catalytic strategies, each offering unique advantages in terms of efficiency, regioselectivity, and substrate scope.

Cycloaddition and Cyclization Reactions in Pyridine Synthesis

Cycloaddition reactions represent a powerful and atom-economical approach for the de novo synthesis of pyridine rings. nih.govacsgcipr.org These reactions involve the combination of multiple components to form the heterocyclic core in a single step. nih.gov

One of the most prominent examples is the Diels-Alder reaction , which can be employed in both normal and inverse-electron-demand formats. acsgcipr.org Inverse-electron-demand Diels-Alder reactions, in particular, have proven highly effective for pyridine synthesis. acsgcipr.orgwikipedia.org In this approach, an electron-deficient diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile, like an enamine, to form the pyridine ring after the extrusion of a small molecule, such as nitrogen. acsgcipr.orgwikipedia.org The Boger pyridine synthesis is a well-known example of this type of reaction. wikipedia.org

Transition-metal-catalyzed [2+2+2] cycloadditions have also emerged as a versatile tool for constructing pyridine rings from simple precursors like alkynes and nitriles. nih.gov These reactions offer excellent control over the substitution pattern of the resulting pyridine. nih.gov

Another strategy involves formal (3+3) cycloaddition reactions. For instance, an organocatalyzed reaction between enamines and α,β-unsaturated aldehydes or ketones provides a practical route to substituted pyridines. acs.org This method has been successfully applied on a large scale for the synthesis of key pharmaceutical intermediates. acs.org

The table below summarizes some key cycloaddition strategies for pyridine synthesis:

Cycloaddition TypeReactantsKey Features
Inverse-Electron-Demand Diels-Alder 1,2,4-Triazine, EnamineForms pyridine nucleus with extrusion of N2. acsgcipr.orgwikipedia.org
[2+2+2] Cycloaddition Alkynes, NitrilesTransition-metal catalyzed, good control of substitution. nih.gov
Formal (3+3) Cycloaddition Enamines, α,β-Unsaturated Aldehydes/KetonesOrganocatalyzed, practical for large-scale synthesis. acs.org
[4+2] Cycloaddition Vinylallenes, Sulfonyl CyanidesConvergent strategy for multisubstituted pyridines. acs.org

Multicomponent Reactions for Pyridine Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex pyridine derivatives by combining three or more starting materials in a single synthetic operation. taylorfrancis.comacsgcipr.org This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy.

The Hantzsch pyridine synthesis is a classic and widely used MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. taylorfrancis.comwhiterose.ac.uk This reaction proceeds through a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the corresponding pyridine. acsgcipr.org Variations of the Hantzsch synthesis have been developed to accommodate a wider range of substrates and to produce unsymmetrical pyridines. taylorfrancis.com

Other notable MCRs for pyridine synthesis include:

Guareschi-Thorpe reaction: This reaction provides direct access to pyridines without the need for a separate oxidation step. acsgcipr.org

Bohlmann-Rahtz pyridine synthesis: Another direct method for pyridine formation. acsgcipr.orgwhiterose.ac.uk

Kröhnke pyridine synthesis: A versatile method for preparing a variety of substituted pyridines. acsgcipr.org

Recent advancements have focused on the development of catalytic MCRs, including the use of nanocatalysts, to further enhance the efficiency and sustainability of pyridine synthesis. rsc.org For example, a two-pot, three-component procedure has been developed based on a redox-neutral intermolecular catalytic aza-Wittig reaction followed by a Diels-Alder reaction to generate diverse polysubstituted pyridines. whiterose.ac.uknih.gov

The following table highlights key features of prominent multicomponent reactions for pyridine synthesis:

Reaction NameKey ReactantsNoteworthy Features
Hantzsch Pyridine Synthesis Aldehyde, β-ketoester, AmmoniaProceeds via a dihydropyridine intermediate. taylorfrancis.comacsgcipr.orgwhiterose.ac.uk
Guareschi-Thorpe Reaction -Direct formation of the pyridine ring. acsgcipr.org
Bohlmann-Rahtz Pyridine Synthesis -Direct formation of the pyridine ring. acsgcipr.orgwhiterose.ac.uk
Catalytic Aza-Wittig/Diels-Alder Aldehydes, α,β-unsaturated acids, EnaminesTwo-pot, three-component process for diverse pyridines. whiterose.ac.uknih.gov

Green Chemistry Principles in Halopicolinate Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of halopicolinates to minimize environmental impact and enhance sustainability. unibo.itresearchgate.net This involves the use of safer solvents, renewable feedstocks, and more efficient catalytic systems. researchgate.netmdpi.com

A key focus is the replacement of hazardous reagents and solvents. mdpi.com For instance, the use of hypertoxic materials like sodium cyanide in traditional synthetic routes is being phased out in favor of safer alternatives. google.com The development of processes that utilize water as a solvent is a significant step towards greener synthesis, although challenges related to the solubility of organic compounds remain. mdpi.com

The selection of solvents is a critical aspect of green chemistry. unibo.it Efforts are underway to replace conventional volatile organic compounds with greener alternatives such as ionic liquids, deep eutectic solvents, and bio-based solvents. mdpi.com

Catalysis plays a pivotal role in greening chemical processes. The use of catalysts can lead to higher atom economy, reduced waste, and milder reaction conditions. researchgate.net Nanocatalysts, for example, have shown promise in multicomponent reactions for the synthesis of pyridines, offering advantages such as high efficiency and recyclability. rsc.org

The application of green chemistry principles extends to the entire lifecycle of a product, from the choice of starting materials to the final purification steps. unibo.it The development of synthetic methods that are both economically viable and environmentally friendly is a major goal in the production of Ethyl 3-bromo-6-chloropicolinate and other important chemical intermediates. researchgate.netgoogle.com

Targeted Halogenation Strategies for pyridines

The introduction of halogen atoms onto the pyridine ring is a critical step in the synthesis of many valuable compounds, including this compound. Achieving high regioselectivity in these halogenation reactions is a significant challenge due to the electronic properties of the pyridine ring.

Regioselective Halogenation Approaches

Direct electrophilic halogenation of pyridine is often difficult and can lead to a mixture of products with low regioselectivity. chemrxiv.org To overcome this, various strategies have been developed to control the position of halogenation.

One effective method involves the use of pyridine N-oxides . The N-oxide group activates the pyridine ring towards electrophilic attack and directs the incoming electrophile to the 2- and 4-positions. acs.org Subsequent removal of the N-oxide group provides access to 2- and 4-halopyridines. acs.org

For achieving 3-halogenation, a novel ring-opening, halogenation, and ring-closing sequence has been developed. chemrxiv.orgnih.gov This method involves the temporary transformation of the pyridine into a more reactive acyclic Zincke imine intermediate, which undergoes highly regioselective halogenation. chemrxiv.orgnih.gov

The nature and position of existing substituents on the pyridine ring also play a crucial role in directing halogenation. researchgate.net For instance, the reactivity of substituted pyridines with N-bromosuccinimide (NBS) decreases in the order of amino > hydroxy > methoxy. researchgate.net

The following table outlines different approaches for regioselective halogenation of pyridines:

PositionMethodKey Features
2-Position Halogenation of pyridine N-oxidesHighly efficient and regioselective under mild conditions. acs.org
3-Position Ring-opening/halogenation/ring-closing of Zincke iminesProvides access to 3-halopyridines which are otherwise difficult to synthesize. chemrxiv.orgnih.gov
Varies Substituent-directed halogenationThe position of the existing substituent dictates the regioselectivity. researchgate.net

Metal-Catalyzed Halogenation vs. Metal-Free Methods

Both metal-catalyzed and metal-free methods are employed for the halogenation of pyridines, each with its own set of advantages and limitations.

Metal-catalyzed halogenation often involves the use of transition metals like copper. acs.org For example, copper(I) chloride can catalyze the addition of polyhaloacetonitriles to olefins to produce halogenated pyridines. acs.org While effective, these methods can suffer from issues related to metal contamination of the final product and the cost of the catalyst.

Metal-free halogenation methods are gaining increasing attention as they align with the principles of green chemistry by avoiding the use of potentially toxic and expensive metals. rsc.orgjiaolei.group These methods often utilize readily available and environmentally benign reagents.

A facile transition-metal-free regioselective halogenation of imidazo[1,2-a]pyridines has been developed using sodium chlorite (B76162) or bromite (B1237846) as the halogen source. rsc.org This method provides an efficient route to 3-chloro or 3-bromo-imidazo[1,2-a]pyridines. rsc.org

The development of transition-metal-free C(sp)-H bond halogenation protocols is an active area of research, with a focus on creating more sustainable and environmentally friendly synthetic methods. researchgate.net

The table below provides a comparison between metal-catalyzed and metal-free halogenation methods:

MethodAdvantagesDisadvantages
Metal-Catalyzed Halogenation High efficiency and selectivity in some cases. acs.orgPotential for metal contamination, cost of catalyst.
Metal-Free Halogenation Environmentally friendly, avoids toxic metals, often uses cheaper reagents. rsc.orgjiaolei.groupMay require harsher conditions or have a more limited substrate scope in some instances.

Decarboxylative Halogenation as a Synthetic Tool

Decarboxylative halogenation stands as a fundamental method for the synthesis of organic halides, involving the replacement of a carboxylic acid group with a halogen. nih.gov This process is particularly valuable for producing aryl halides, offering an alternative to direct electrophilic halogenation that can sometimes yield regioisomers not easily obtained through other means. nih.gov The reaction typically proceeds via the cleavage of a carbon-carbon bond, liberating carbon dioxide and forming the corresponding organic halide. nih.gov

While direct synthesis of this compound via this method is not widely documented, the principles of decarboxylative halogenation can be applied to the synthesis of its precursors. For instance, a suitably substituted pyridine dicarboxylic acid could potentially undergo selective mono-decarboxylative halogenation to introduce the bromo substituent at the desired position.

Modern advancements in this field have introduced methods that are more general and accommodate a wide array of substrates, including heteroaryl carboxylic acids. osti.gov These catalytic methods can proceed through mechanisms like ligand-to-metal charge transfer (LMCT), which allows for the generation of an aryl radical intermediate. osti.gov This intermediate can then participate in divergent pathways to yield bromo- or iodoarenes via atom transfer, or chloro- or fluoroarenes through radical capture and reductive elimination. osti.gov Such protocols often show broad substrate scope, including various pyridine carboxylic acid regioisomers. osti.gov

Table 1: Comparison of Halodecarboxylation Reagents for Aryl Carboxylic Acids

Halogenating AgentProductTypical YieldsReference
N-Bromosuccinimide (NBS)Bromoarene84% osti.gov
N-Iodosuccinimide (NIS)Iodoarene50-71% osti.gov
N-Chlorosuccinimide (NCS)ChloroareneGenerally less effective osti.gov

It is important to note that the success of decarboxylative halogenation can be influenced by the electronic nature of the substrate. Electron-rich aromatic systems may undergo electrophilic ring halogenation as a competing reaction. nih.gov

Esterification Techniques for Picolinate (B1231196) Esters

The final step in the synthesis of this compound is the esterification of 3-bromo-6-chloropicolinic acid. This transformation can be achieved through both conventional and advanced methodologies.

Conventional Esterification Methods

The most traditional and widely used method for this purpose is the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves heating the carboxylic acid (3-bromo-6-chloropicolinic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst. rug.nlmasterorganicchemistry.comnumberanalytics.com

Commonly used catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed, often with a Dean-Stark apparatus. masterorganicchemistry.com For smaller esters like ethyl ethanoate, the product can sometimes be distilled off as it forms, which also shifts the equilibrium to the right. chemguide.co.uk

The mechanism of Fischer esterification involves several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.com

Nucleophilic attack of the alcohol on the protonated carbonyl carbon. numberanalytics.com

A series of proton transfers. masterorganicchemistry.com

Elimination of water to form the ester. masterorganicchemistry.com

While robust and cost-effective, particularly for large-scale synthesis, Fischer esterification has drawbacks, such as the potential for side reactions with acid-sensitive substrates and the generation of acidic waste. rug.nlmasterorganicchemistry.com

Advanced Esterification Methodologies

To overcome the limitations of conventional methods, several advanced esterification techniques have been developed. These methods often offer milder reaction conditions and greater compatibility with sensitive functional groups.

One prominent advanced method is the use of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC). numberanalytics.comnih.govresearchgate.net In the Steglich esterification, DCC is used to activate the carboxylic acid, forming an O-acylisourea intermediate. numberanalytics.com This highly reactive intermediate is then readily attacked by the alcohol to form the ester, even at room temperature. This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification. numberanalytics.com However, a known issue with DCC coupling, especially for picolinic acids, can be the rearrangement of the O-acylurea intermediate to a less reactive N-acylurea. nih.gov

Other modern approaches include:

Mukaiyama Esterification : This method utilizes 1-alkyl-2-halopyridinium salts to activate the carboxylic acid in the presence of a tertiary amine. rug.nl

Enzymatic Esterification : Biocatalysts, such as lipases, can be employed to catalyze the esterification under very mild conditions. numberanalytics.com

Solid Acid Catalysts : Heterogeneous catalysts, like picolinic acid-modified 12-tungstophosphoric acid, have been shown to be effective and reusable for esterification reactions, offering a more sustainable alternative. repec.org

Table 2: Overview of Selected Esterification Methods for Picolinic Acids

MethodCatalyst/ReagentKey FeaturesReference
Fischer-SpeierH₂SO₄, HClReversible; requires excess alcohol or water removal. masterorganicchemistry.comchemguide.co.uk
SteglichDCCMild conditions; suitable for sensitive substrates. numberanalytics.com
Active EstersSOCl₂, 4-nitrophenol, etc.Forms highly reactive acylating agents. nih.gov
Solid Acid CatalystPicolinic acid-modified 12-tungstophosphoric acidHeterogeneous, reusable, and efficient. repec.org

The choice of esterification method depends on factors such as the scale of the synthesis, the sensitivity of the substrate, and considerations of cost and environmental impact.

Reactivity and Reaction Mechanisms of Ethyl 3 Bromo 6 Chloropicolinate

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in ethyl 3-bromo-6-chloropicolinate is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The presence of two different halogens at positions 3 and 6 raises questions of regioselectivity, which is a key consideration in synthetic applications.

Investigation of Bromine Reactivity at Position 3

The bromine atom at the 3-position of the pyridine ring is generally less reactive towards nucleophilic attack compared to halogens at the 2-, 4-, or 6-positions. This is attributed to the electronic nature of the pyridine ring, where the electron-withdrawing effect of the nitrogen atom is most pronounced at the ortho (2- and 6-) and para (4-) positions. Consequently, these positions are more activated for nucleophilic substitution.

Investigation of Chlorine Reactivity at Position 6

The chlorine atom at the 6-position is situated ortho to the ring nitrogen, a position that is electronically activated towards nucleophilic attack. The electron-withdrawing nitrogen atom effectively stabilizes the negative charge of the Meisenheimer complex, an intermediate formed during the SNAr reaction, when the attack occurs at the ortho or para positions. Therefore, the chlorine at C6 is anticipated to be significantly more reactive towards nucleophiles than the bromine at C3. In reactions involving nucleophiles such as amines or alkoxides, selective substitution of the chlorine atom is the expected outcome.

Mechanistic Studies (SNAr, SN1, SN2)

The predominant mechanism for nucleophilic substitution on the pyridine ring of this compound is the SNAr (addition-elimination) mechanism. This pathway involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.orgwikipedia.org The subsequent departure of the leaving group (halide ion) restores the aromaticity of the ring. organic-chemistry.org

The SN1 and SN2 mechanisms are generally not favored for aryl halides. The SN1 mechanism would require the formation of a highly unstable aryl cation, while the SN2 mechanism is sterically hindered and would involve an energetically unfavorable inversion of the ring geometry. wikipedia.org The electron-deficient nature of the pyridine ring further disfavors the formation of a positive charge, making the SN1 pathway even less likely. The SNAr mechanism is particularly favored for heterocycles like pyridine, especially when electron-withdrawing groups are present or when the substitution occurs at positions activated by the heteroatom. wikipedia.org

Cross-Coupling Reactions and Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound provides two distinct reaction sites for such transformations.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira, Stille, Negishi)

In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides typically follows the order: I > Br > OTf > Cl. rsc.org This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond. Consequently, the C-Br bond at position 3 of this compound is expected to be more reactive than the C-Cl bond at position 6. This differential reactivity allows for selective functionalization at the C3 position while leaving the C6 position available for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with a halide. For this compound, selective coupling with a boronic acid or ester at the C3 position can be achieved under appropriate catalytic conditions, typically using a palladium catalyst and a base. libretexts.orgbeilstein-journals.org

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. wikipedia.org Selective Heck coupling at the C3-bromo position of this compound would be the expected outcome. beilstein-journals.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgwikipedia.org The higher reactivity of the C-Br bond makes the C3 position the preferred site for Sonogashira coupling, allowing for the introduction of an alkynyl group. rsc.orgsoton.ac.ukorganic-chemistry.org

Stille Reaction: The Stille coupling utilizes an organotin reagent. wikipedia.org Similar to other palladium-catalyzed reactions, the C3-bromo position is the more reactive site for Stille coupling. nih.gov

Negishi Coupling: In the Negishi coupling, an organozinc reagent is used. wikipedia.org The greater reactivity of the C-Br bond allows for selective coupling at the C3 position. orgsyn.orgnih.govorganic-chemistry.orgorganic-chemistry.org

The following table summarizes the expected regioselectivity for various palladium-catalyzed cross-coupling reactions with this compound.

Reaction NameReagentExpected Position of Reaction
Suzuki-MiyauraR-B(OH)₂C3-Br
HeckAlkeneC3-Br
SonogashiraTerminal AlkyneC3-Br
StilleR-Sn(Alkyl)₃C3-Br
NegishiR-ZnXC3-Br

Table 1: Predicted Regioselectivity of Palladium-Catalyzed Cross-Coupling Reactions.

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals can also mediate the functionalization of this compound. For instance, nickel catalysts are known to be effective for cross-coupling reactions and can sometimes offer different reactivity profiles or be more cost-effective than palladium. wikipedia.org Copper-catalyzed reactions, such as the Ullmann condensation, could also be employed for the formation of carbon-heteroatom bonds. The principles of relative halogen reactivity generally hold true for these metals as well, with the C-Br bond being more susceptible to oxidative addition than the C-Cl bond.

C-C and C-X Bond Formation

The halogenated pyridine core of this compound is primed for a variety of coupling reactions that enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These transformations are fundamental in constructing more complex molecular architectures.

Halogenated pyridines are crucial building blocks for creating pharmaceuticals and agrochemicals. nih.gov The carbon-halogen bonds within these molecules provide a handle for a range of synthetic modifications. nih.gov Specifically, the presence of bromine and chlorine atoms on the pyridine ring of this compound allows for selective functionalization through various cross-coupling reactions.

For instance, methods have been developed for the selective halogenation of pyridines, which are often challenging to achieve due to the electron-deficient nature of the pyridine ring. nih.govresearchgate.net These methods can introduce halogens at specific positions, which can then be displaced by other functional groups. While direct C-H halogenation of pyridines often requires harsh conditions, the use of pre-functionalized substrates like this compound circumvents this issue. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is a challenging transformation due to the inherent electron-deficient character of the heterocycle. youtube.comuoanbar.edu.iqgcwgandhinagar.com The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. youtube.comuoanbar.edu.iq

Influence of Halogen Substituents on Electrophilic Attack

The bromine and chlorine atoms on this compound further deactivate the pyridine ring towards electrophilic attack. youtube.com Halogens are deactivating groups in electrophilic aromatic substitution, withdrawing electron density from the ring through their inductive effect. While they can donate electron density via resonance, the inductive effect is generally stronger for halogens.

The substitution pattern on the pyridine ring directs incoming electrophiles. In pyridine itself, electrophilic substitution, when it does occur under forcing conditions, typically favors the 3-position. youtube.comquora.com This is because the intermediates formed by attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quora.com In the case of this compound, the existing substituents will influence the regioselectivity of any potential electrophilic substitution. However, due to the strong deactivation by both the pyridine nitrogen and the two halogen atoms, electrophilic aromatic substitution on this compound is highly unfavorable and generally not a practical synthetic route. gcwgandhinagar.comyoutube.com Any such reaction would require extremely harsh conditions and would likely result in low yields and a mixture of products. youtube.comyoutube.com

Hydrolysis and Transesterification Reactions of the Ethyl Ester

The ethyl ester group of this compound is susceptible to hydrolysis and transesterification reactions, which are common transformations for esters. libretexts.orglibretexts.org

Hydrolysis is the cleavage of the ester bond by water, which can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. libretexts.orglibretexts.org The ester is heated with water in the presence of a strong acid catalyst. This reaction is reversible and typically does not go to completion. libretexts.orglibretexts.org The products of the acidic hydrolysis of this compound would be 3-bromo-6-chloropicolinic acid and ethanol (B145695).

Base-catalyzed hydrolysis , also known as saponification, involves heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.orglibretexts.org This reaction is irreversible and goes to completion, forming a carboxylate salt and an alcohol. libretexts.orglibretexts.org The products of the basic hydrolysis of this compound would be the corresponding carboxylate salt (e.g., sodium 3-bromo-6-chloropicolinate) and ethanol.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is also typically catalyzed by an acid or a base. For example, reacting this compound with a different alcohol, such as methanol, in the presence of a catalyst would lead to the formation of mthis compound and ethanol. The efficiency of transesterification can be influenced by factors such as the relative amounts of the alcohols and the removal of the more volatile alcohol to drive the equilibrium.

Radical Reactions Involving Halogenated Pyridines

While ionic reactions are more common for pyridines, radical reactions can also play a role, particularly with halogenated derivatives. High temperatures can promote homolytic cleavage of C-H bonds, leading to radical chlorination. researchgate.net However, in the case of methylpyridines, the methyl group is often chlorinated first. youtube.com

The introduction of halogens onto the pyridine ring can be achieved through radical mechanisms, sometimes requiring a radical starter. youtube.com Halogenated pyridines themselves can participate in subsequent radical reactions. The specific conditions of a reaction (e.g., high temperature, presence of radical initiators) will determine whether a radical pathway is favored over an ionic one.

For this compound, while specific studies on its radical reactions are not detailed in the provided context, the presence of C-Br and C-Cl bonds suggests potential for radical-mediated transformations. These could include radical-initiated coupling reactions or dehalogenation processes under specific conditions.

Spectroscopic Analysis and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of Ethyl 3-bromo-6-chloropicolinate is expected to exhibit distinct signals corresponding to the aromatic protons and the ethyl group protons. The pyridine (B92270) ring has two aromatic protons. Due to the electronegativity of the nitrogen atom and the halogen substituents, these protons would appear in the downfield region of the spectrum. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, eight distinct carbon signals are anticipated: six for the pyridine ring and the carboxyl group, and two for the ethyl group. The chemical shifts of the pyridine ring carbons are influenced by the positions of the nitrogen, bromine, and chlorine atoms. The carbonyl carbon of the ester group is expected to appear at a significantly downfield chemical shift.

Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Pyridine-H47.8 - 8.2Doublet8.0 - 9.0
Pyridine-H57.4 - 7.8Doublet8.0 - 9.0
-OCH₂CH₃4.2 - 4.5Quartet~7.1
-OCH₂CH₃1.2 - 1.5Triplet~7.1

Expected ¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift (ppm)
C=O163 - 168
C6 (Pyridine)150 - 155
C2 (Pyridine)148 - 152
C4 (Pyridine)140 - 145
C5 (Pyridine)125 - 130
C3 (Pyridine)118 - 122
-OCH₂CH₃60 - 65
-OCH₂CH₃13 - 16

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A COSY spectrum would confirm the coupling between the adjacent aromatic protons on the pyridine ring and the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the ethyl group and the aromatic protons to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of atoms. It could be used to confirm the substitution pattern on the pyridine ring by observing through-space interactions between nearby protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, typically found in the region of 1720-1740 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the ethyl group and the aromatic ring, C-O stretching of the ester, and vibrations associated with the pyridine ring and the carbon-halogen bonds.

Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O Stretch (Ester)1720 - 1740Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
C-O Stretch (Ester)1200 - 1300Strong
C-N Stretch (Pyridine)1400 - 1600Medium
C-Cl Stretch600 - 800Medium-Strong
C-Br Stretch500 - 600Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The nominal molecular weight of this compound is approximately 263 g/mol . Due to the presence of bromine and chlorine isotopes, the molecular ion peak in the mass spectrum would appear as a characteristic cluster of peaks. The fragmentation pattern would likely involve the loss of the ethoxy group, the carbonyl group, and the halogen atoms, providing further structural confirmation.

X-ray Diffraction for Solid-State Structure Determination

Should this compound be a crystalline solid at room temperature, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure. However, no publicly available crystallographic data for this specific compound could be located.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For ethyl 3-bromo-6-chloropicolinate, this involves finding the minimum energy conformation of the ethyl ester group relative to the pyridine (B92270) ring.

Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformers, and their relative energies. lumenlearning.comorganicchemistrytutor.com The rotation around the single bonds, particularly the C-O and O-C bonds of the ethyl ester group, gives rise to various conformers. The most stable conformer will be the one that minimizes steric hindrance and optimizes electronic interactions. libretexts.orgyoutube.com For instance, the staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. libretexts.org The relative orientation of the bulky bromine and chlorine atoms on the pyridine ring will significantly influence the preferred conformation of the ethyl group.

Table 1: Predicted Stable Conformers of this compound

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)
Anti~180°0 (most stable)
Gauche~60°> 0

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and shape of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the presence of the electronegative nitrogen, chlorine, and bromine atoms, as well as the electron-withdrawing ester group, would significantly lower the energy of the LUMO, making the pyridine ring susceptible to nucleophilic attack. The HOMO would likely be distributed over the pyridine ring and the halogen atoms. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability; a larger gap suggests higher stability.

Table 2: Predicted Frontier Molecular Orbital Characteristics

OrbitalPredicted Location of High Electron DensityImplication for Reactivity
HOMOPyridine ring, Br and Cl atomsSite of potential electrophilic attack
LUMOPyridine ring, particularly carbon atoms adjacent to N and ClSite of potential nucleophilic attack

Note: This table is a qualitative prediction based on the electronic effects of the substituents.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. acs.orgnih.gov For this compound, the chemical shifts of the pyridine ring protons and carbons would be influenced by the strong electron-withdrawing effects of the bromine, chlorine, and ester groups, generally shifting them to a lower field (higher ppm values). researchgate.netyoutube.com

IR Spectroscopy: The vibrational frequencies in an IR spectrum can also be calculated. Key predicted bands for this molecule would include the C=O stretching frequency of the ester group, C-N and C-C stretching vibrations of the pyridine ring, and C-Br and C-Cl stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The predicted λ_max would provide insight into the electronic structure and conjugation within the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be instrumental in mapping out the pathways of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

For any proposed reaction involving this compound, such as nucleophilic aromatic substitution, computational methods can be used to identify the transition state structures. The transition state is the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate. nih.gov By calculating the energy of the transition state relative to the reactants, the activation energy barrier can be determined. A lower energy barrier corresponds to a faster reaction.

For example, in a nucleophilic substitution reaction, the model would show the approaching nucleophile, the distortion of the pyridine ring, and the breaking of the C-Cl or C-Br bond.

Molecular Dynamics (MD) Simulations

Computational analyses of simple esters, such as ethyl acetate (B1210297) and methyl propanoate, have shown that the cis (or Z) conformation of the ester group (where the alkyl group of the ester is on the same side of the C-O single bond as the carbonyl oxygen) is generally favored. researchgate.netimperial.ac.uk This preference is attributed to a combination of steric and electronic factors. The planarity of the ester group is stabilized by resonance. imperial.ac.uk

The ethyl group itself introduces additional conformational possibilities. Rotation around the O-CH2 bond can lead to different orientations of the terminal methyl group relative to the picolinate (B1231196) ring. These rotations would be expected to have relatively low energy barriers, leading to a flexible side chain.

Intermolecular interactions are crucial in determining how molecules of this compound would arrange themselves in a condensed phase. Based on its structure, several types of non-covalent interactions are anticipated. nih.govgrowingscience.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The carbonyl oxygen of the ester group is also a potential hydrogen bond acceptor site. Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions may occur. nih.gov

Table 1: Predicted Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleAtoms InvolvedExpected Stable Conformations
τ1C2-C3-C(O)-ODefines the orientation of the ester group relative to the pyridine ring.
τ2C3-C(O)-O-CH2Determines the planarity and cis/trans nature of the ester linkage. The cis form is generally more stable for esters. researchgate.netimperial.ac.uk
τ3C(O)-O-CH2-CH3Governs the orientation of the terminal methyl group.

Table 2: Plausible Intermolecular Interactions for this compound

Interaction TypeDonor/ElectrophileAcceptor/NucleophileSignificance
Hydrogen BondingC-H (aromatic/aliphatic)N (pyridine), O (carbonyl)Contributes to the stability of the crystal lattice or liquid structure. nih.gov
Halogen BondingBr, Cl (σ-hole)N (pyridine), O (carbonyl)Can influence molecular packing and recognition. nih.gov
π-π StackingPyridine ringPyridine ringPotential for face-to-face or offset stacking of the aromatic rings.
Dipole-Dipole InteractionsC-Br, C-Cl, C=O bondsC-Br, C-Cl, C=O bondsSignificant electrostatic contributions to intermolecular forces. nih.gov
Van der Waals ForcesAll atomsAll atomsGeneral attractive forces contributing to overall cohesion. nih.gov

Advanced Applications in Organic Synthesis

A Versatile Building Block for Complex Molecules

The strategic placement of bromo and chloro substituents on the ethyl picolinate (B1231196) core makes Ethyl 3-bromo-6-chloropicolinate a highly sought-after starting material for the synthesis of intricate organic molecules. These halogens can be selectively functionalized through various cross-coupling reactions, allowing for the stepwise and controlled introduction of diverse chemical moieties.

Precursor for Polysubstituted Pyridine (B92270) Derivatives

The synthesis of highly substituted pyridines is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. nih.gov this compound serves as an excellent precursor for this purpose. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and regioselective functionalization. For instance, the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of an aryl or alkynyl group at the 3-position. Subsequently, the less reactive C-Cl bond at the 6-position can be targeted under different reaction conditions to introduce another substituent, leading to the formation of trisubstituted pyridines with a well-defined substitution pattern. This stepwise approach provides a powerful tool for building molecular complexity and accessing a wide range of polysubstituted pyridine derivatives that would be challenging to synthesize through other methods. nih.govnih.gov

Scaffold for Heterocyclic Compound Synthesis

Beyond its use in creating substituted pyridines, this compound acts as a foundational scaffold for the construction of more complex fused heterocyclic systems. nih.gov The pyridine ring itself can be part of a larger polycyclic structure, and the functional handles provided by the bromo, chloro, and ester groups allow for annulation reactions, where additional rings are fused onto the initial pyridine core. For example, intramolecular cyclization reactions can be designed to link a substituent introduced at the 3-position with the ester group at the 2-position, or with a group introduced at the 6-position, leading to the formation of bicyclic or tricyclic heterocyclic compounds. This strategy has been employed to synthesize a variety of fused systems containing nitrogen, oxygen, or sulfur atoms, which are often key components of biologically active molecules. nih.gov

Development of Novel Synthetic Routes and Strategies

The unique reactivity of this compound has also spurred the development of innovative and efficient synthetic methodologies, including cascade reactions and the application of flow chemistry.

Flow Chemistry Applications

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved scalability. youtube.comrsc.org The application of flow chemistry to the synthesis of heterocyclic compounds, including pyridines, is a rapidly growing field. nih.gov Halogenated pyridines like this compound are well-suited for use in flow systems. For example, palladium-catalyzed cross-coupling reactions can be efficiently performed in continuous flow reactors, allowing for precise control over reaction parameters and facilitating the rapid optimization of reaction conditions. rsc.org The use of flow chemistry can also enable the safe handling of hazardous reagents and intermediates that may be generated during the functionalization of the picolinate ring.

Asymmetric Synthesis and Stereocontrol with Halopicolinates

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. While the pyridine ring of this compound is planar and achiral, the introduction of substituents can create stereogenic centers.

The field of asymmetric synthesis aims to control the formation of these stereocenters to produce a single desired stereoisomer. masterorganicchemistry.comyoutube.comkhanacademy.org In the context of halopicolinates, this can be achieved through the use of chiral catalysts or auxiliaries during cross-coupling or other functionalization reactions. For example, an asymmetric Suzuki coupling could be employed to introduce a chiral aryl group at the 3-position of the pyridine ring. Furthermore, if a prochiral substituent is introduced, subsequent stereoselective reactions can be used to control the stereochemistry. While specific, highly enantioselective methods starting directly from this compound are still under development, the principles of asymmetric catalysis are broadly applicable to this class of compounds, and it represents a promising area for future research.

Environmental Fate and Degradation Studies of Halogenated Picolinates

Biodegradation Pathways of Organohalides

The biodegradation of organohalide compounds, including halogenated picolinates, is a critical process for their removal from the environment. Microorganisms have evolved diverse enzymatic pathways to break down these often recalcitrant molecules. nih.gov The presence and position of halogen atoms on the pyridine (B92270) ring are major determinants of a compound's biodegradability, with halogenation generally retarding the rate of microbial degradation compared to the parent pyridine structure. tandfonline.comwikipedia.org

Under anaerobic conditions, such as those found in saturated soils, sediments, and certain groundwater aquifers, microbial reductive dehalogenation is a key initial step in the degradation of many halogenated aromatic compounds. semanticscholar.org This process involves the removal of a halogen substituent (e.g., chlorine or bromine) and its replacement with a hydrogen atom. This reaction is a form of respiration where specific anaerobic bacteria use the halogenated compound as a terminal electron acceptor. semanticscholar.org While data specifically for Ethyl 3-bromo-6-chloropicolinate is not available, this pathway is a recognized mechanism for the breakdown of other chloroaromatic and bromoaromatic compounds. The removal of the halogen atoms makes the resulting molecule less toxic and more susceptible to subsequent aerobic degradation steps.

The degradation of pyridine and its derivatives can proceed under both aerobic and anaerobic conditions, though the mechanisms differ significantly. nih.gov

Aerobic Degradation: In the presence of oxygen, bacteria and fungi can degrade picolinic acid and its derivatives. A common initial step is hydroxylation, where a hydroxyl group is added to the pyridine ring. mdpi.comresearchgate.net For picolinic acid, this often results in the formation of 6-hydroxypicolinic acid. mdpi.comsemanticscholar.orgnih.gov This hydroxylation is a crucial activation step, making the ring more susceptible to cleavage and further mineralization into carbon dioxide, water, and ammonia. nih.gov Several bacterial genera, including Rhodococcus, Streptomyces, Arthrobacter, and Comamonas, have been identified as capable of aerobically degrading picolinic acid. mdpi.comnih.gov The rate of degradation is influenced by factors such as pH, initial concentration of the compound, and the microbial population present.

Anaerobic Degradation: In the absence of oxygen, the degradation of pyridine compounds often requires the synergistic action of a community of microorganisms (a consortium). semanticscholar.org The process can be slower than aerobic degradation. For picolinic acid derivatives, the initial transformation may still involve a hydroxylation step, with the oxygen atom being derived from water molecules rather than molecular oxygen. semanticscholar.org Following initial transformations, the molecule is broken down into simpler organic acids and eventually mineralized.

The table below summarizes findings on the microbial degradation of picolinic acid, a core component of the target molecule.

MicroorganismConditionInitial CompoundKey MetaboliteDegradation Time
Rhodococcus sp. PA18Aerobic100 mg/L Picolinic Acid6-hydroxypicolinic acid24 hours
Streptomyces sp. Z2Aerobic500 mg/L Picolinic Acid6-hydroxy picolinic acid36 hours
Comamonas sp. ZD3Aerobic100 mg/L Picolinic Acid6-hydroxy picolinic acid10 hours
Bacillus sp.AerobicPicolinic Acid3,6-dihydroxypicolinic acidNot Specified

Metabolite Identification and Ecotoxicity Assessment

The degradation of a parent compound like this compound leads to the formation of various intermediate metabolites, which may have their own toxicological profiles. Identifying these metabolites is crucial for a complete environmental risk assessment.

For example, the aerobic degradation of picolinic acid by various bacteria consistently yields 6-hydroxypicolinic acid as a primary metabolite. mdpi.comnih.gov Photodegradation of the related compound 2-chloropyridine has been shown to produce intermediates such as 6-chloro-2-pyridinecarboxylic acid , 1H-pyrrole-2-carboxaldehyde , and 2,3-dichloropyridine . nih.gov The hydrolysis of the parent ester would yield 3-bromo-6-chloropicolinic acid .

The ecotoxicity of these degradation products can sometimes be higher than the original compound. For instance, in the photodegradation of 2-chloropyridine, some intermediate products were found to be highly genotoxic to human lymphocytes, even at very low concentrations. nih.gov In contrast, studies on chromium picolinate (B1231196) suggest that picolinic acid itself is essentially nontoxic at relevant doses. nih.gov A comprehensive assessment requires evaluating the toxicity of each major metabolite formed through the various degradation pathways.

The table below lists potential metabolites based on the degradation of analogous compounds.

Parent Compound ClassDegradation ProcessIdentified/Potential Metabolite
Picolinate EsterHydrolysis3-bromo-6-chloropicolinic acid
Picolinic AcidAerobic Biodegradation6-hydroxypicolinic acid
2-ChloropyridinePhotolysis6-chloro-2-pyridinecarboxylic acid
2-ChloropyridinePhotolysis1H-pyrrole-2-carboxaldehyde
2-ChloropyridinePhotolysis2,3-dichloropyridine

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing ethyl 3-bromo-6-chloropicolinate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves halogenation or esterification of picolinic acid derivatives. For bromination and chlorination, stoichiometric control of reagents (e.g., NBS or Cl₂ gas) and temperature gradients (e.g., 0–25°C) are critical to avoid over-halogenation . Optimization may require monitoring intermediates via TLC or HPLC, adjusting solvent polarity (e.g., DCM vs. THF), and using catalysts like FeCl₃ for regioselective substitution .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer :

  • NMR : Compare 1H^1H and 13C^{13}C NMR shifts with computational predictions (e.g., DFT) to confirm substituent positions. For example, the deshielding effect of bromine at C3 and chlorine at C6 should produce distinct splitting patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular ion peak at m/z 264.503 (C₈H₇BrClNO₂) and fragmentation pathways .
  • X-ray Crystallography : Use SHELXL for refining crystal structures to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?

  • Methodological Answer : The bromine at C3 is more reactive in Suzuki-Miyaura couplings due to lower steric hindrance compared to C6 chlorine. Use Pd(PPh₃)₄ with aryl boronic acids in degassed toluene/EtOH (3:1) at 80°C. Monitor selectivity via GC-MS and validate with NOESY NMR to confirm coupling positions . For conflicting results, computational modeling (e.g., DFT-based Fukui indices) can predict reactive sites .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Data Triangulation : Cross-reference NMR, IR, and XRD data. For example, unexpected IR carbonyl stretches may indicate ester hydrolysis, requiring pH-controlled storage .
  • Dynamic NMR : Resolve rotational barriers or tautomerism causing split peaks by running variable-temperature NMR experiments .
  • Crystallographic Refinement : Use SHELXL’s TWINABS module to correct for twinning in XRD data, which may misassign halogen positions .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify electron-deficient carbons. Compare activation energies for substitution at C3 vs. C6 using transition-state modeling. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis) .

Experimental Design & Data Analysis

Q. Designing a stability study for this compound under varying storage conditions: What parameters should be prioritized?

  • Methodological Answer :

  • Variables : Temperature (4°C vs. ambient), humidity (desiccated vs. 60% RH), and light exposure.
  • Analytics : Periodic HPLC purity checks (C18 column, MeCN/H₂O gradient) and Karl Fischer titration for moisture content .
  • Degradation Pathways : Track hydrolysis (ester to carboxylic acid) via LC-MS and halogen loss via ICP-MS .

Q. How should researchers statistically analyze discrepancies in bioactivity data for this compound analogs?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to correlate structural features (e.g., Hammett σ values for substituents) with bioactivity. Use ANOVA to test significance of halogen interactions in dose-response curves. For outliers, re-evaluate synthetic purity or assay conditions (e.g., cell line viability controls) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.